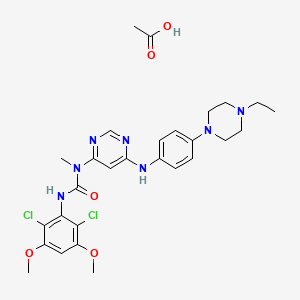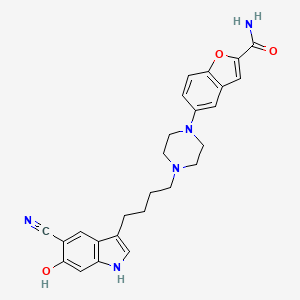
Vilazodone metabolite M13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vilazodone metabolite M13, also known as 6-hydroxyvilazodone, is a significant metabolite of the antidepressant drug vilazodone. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, used primarily for the treatment of major depressive disorder. The metabolite M13 is formed through the hydroxylation of vilazodone and plays a role in the drug’s pharmacokinetics and pharmacodynamics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of vilazodone metabolite M13 involves the hydroxylation of vilazodone. This can be achieved through various chemical reactions, including:
-
Hydroxylation Reaction: : The primary method involves the introduction of a hydroxyl group (-OH) to the vilazodone molecule. This can be done using oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
-
Catalytic Oxidation: : Another method involves the use of catalytic systems, such as cytochrome P450 enzymes, which mimic the metabolic processes in the human liver. This biocatalytic approach is often used in laboratory settings to study drug metabolism.
Industrial Production Methods
Industrial production of this compound typically follows the same principles as laboratory synthesis but on a larger scale. The process involves:
-
Bulk Synthesis: : Large-scale hydroxylation reactions using industrial oxidizing agents and catalysts.
-
Purification: : The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain high-purity M13.
Analyse Des Réactions Chimiques
Types of Reactions
Vilazodone metabolite M13 undergoes several types of chemical reactions, including:
-
Oxidation: : Further oxidation of M13 can lead to the formation of other metabolites.
-
Reduction: : Reduction reactions can convert M13 back to vilazodone or other reduced forms.
-
Substitution: : Nucleophilic substitution reactions can introduce different functional groups to the M13 molecule.
Common Reagents and Conditions
-
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and iron(III) chloride (FeCl₃).
-
Reducing Agents: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Catalysts: : Cytochrome P450 enzymes, iron catalysts, and other transition metal catalysts.
Major Products Formed
The major products formed from the reactions of this compound include further oxidized metabolites, reduced forms of vilazodone, and various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
Vilazodone metabolite M13 has several scientific research applications:
-
Pharmacokinetic Studies: : Understanding the metabolism of vilazodone and its metabolites helps in optimizing dosage and improving therapeutic efficacy.
-
Drug Interaction Studies: : Investigating how M13 interacts with other drugs can provide insights into potential drug-drug interactions.
-
Biological Research: : Studying the effects of M13 on various biological systems can help in understanding its role in the pharmacodynamics of vilazodone.
-
Industrial Applications: : M13 can be used as a reference standard in the quality control of vilazodone production.
Mécanisme D'action
The mechanism of action of vilazodone metabolite M13 involves its interaction with serotonin receptors and transporters. As a hydroxylated form of vilazodone, M13 retains some of the pharmacological properties of the parent compound. It acts on the serotonin transporter (SERT) and the 5-HT1A receptor, contributing to the overall antidepressant effects of vilazodone. The exact molecular targets and pathways involved in the action of M13 are still under investigation.
Comparaison Avec Des Composés Similaires
Vilazodone metabolite M13 can be compared with other similar compounds, such as:
-
Vilazodone Metabolite M10: : The carboxylic acid derivative of vilazodone.
-
Vilazodone Metabolite M17: : The butyric acid derivative of the indole fragment of vilazodone.
-
Other SSRIs: : Metabolites of other SSRIs like fluoxetine, sertraline, and paroxetine.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which influences its pharmacokinetic and pharmacodynamic properties. Unlike other metabolites, M13 retains significant activity at serotonin receptors, contributing to the therapeutic effects of vilazodone.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better appreciate its role in the pharmacology of vilazodone and its potential impact on the treatment of major depressive disorder.
Propriétés
Numéro CAS |
714950-70-6 |
|---|---|
Formule moléculaire |
C26H27N5O3 |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
5-[4-[4-(5-cyano-6-hydroxy-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H27N5O3/c27-15-19-12-21-17(16-29-22(21)14-23(19)32)3-1-2-6-30-7-9-31(10-8-30)20-4-5-24-18(11-20)13-25(34-24)26(28)33/h4-5,11-14,16,29,32H,1-3,6-10H2,(H2,28,33) |
Clé InChI |
MNIHRTDFBFRLJY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C(=C3)O)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



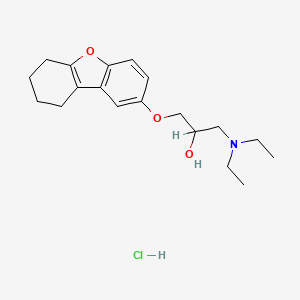
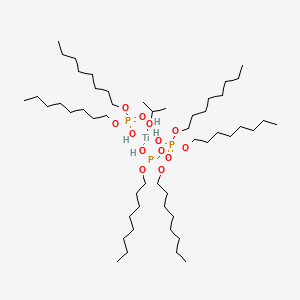
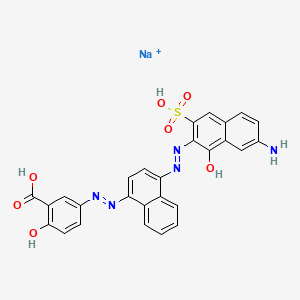

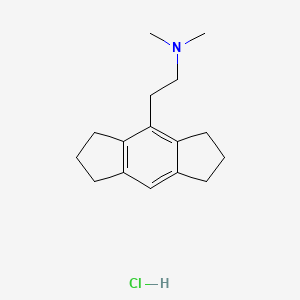
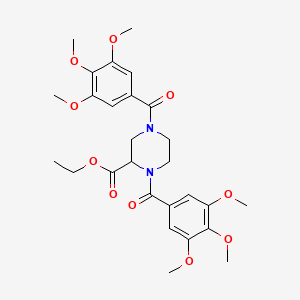
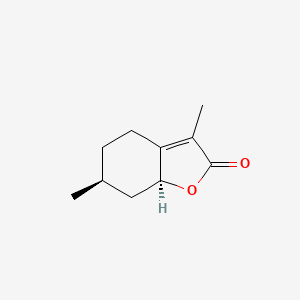
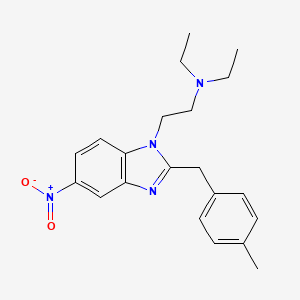
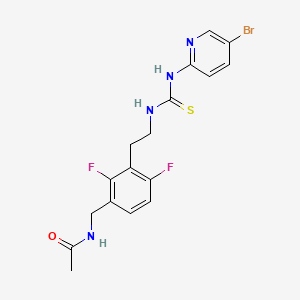
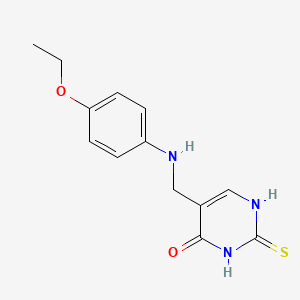
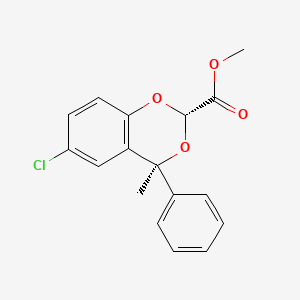
![N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B12762750.png)
